Evidence 1: PfG6PD Inhibition Potency for (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine vs. Known Antimalarial G6PD Inhibitor ML304
(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 8.8 µM after 45 minutes in an orthogonal assay [1]. This compares favorably to the structurally distinct PfG6PD inhibitor ML304, which inhibits Plasmodium vivax G6PD (PvG6PD) with an IC₅₀ of 15.3 µM .
| Evidence Dimension | G6PD enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.8 µM |
| Comparator Or Baseline | ML304 (structurally distinct PfG6PD inhibitor): IC₅₀ = 15.3 µM |
| Quantified Difference | Target compound exhibits approximately 1.7-fold lower IC₅₀ (greater potency) than ML304 |
| Conditions | Target compound: PfG6PD, orthogonal assay, 45 min incubation. Comparator: PvG6PD. |
Why This Matters
Lower IC₅₀ indicates higher inhibitory potency per unit mass, which may translate to reduced compound consumption in screening campaigns and potentially lower effective concentrations in follow-on assays.
- [1] BindingDB Entry BDBM50396499 (ChEMBL2170915). IC₅₀ = 8.80×10³ nM for inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 45 min by orthogonal assay. View Source
